molecular formula C13H11NO3S B11477950 Methyl [4-(thiophen-2-ylcarbonyl)phenyl]carbamate

Methyl [4-(thiophen-2-ylcarbonyl)phenyl]carbamate

Cat. No.: B11477950
M. Wt: 261.30 g/mol
InChI Key: HTFWVJFUHYNPLX-UHFFFAOYSA-N
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Description

Methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate is a chemical compound with the molecular formula C13H11NO3S and a molecular weight of 261.3 g/mol This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a carbamate group, which is an ester of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate typically involves the reaction of 4-(thiophene-2-carbonyl)aniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate can be scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process may involve continuous flow reactors to enhance efficiency and control over reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate is unique due to the combination of the thiophene ring and the carbamate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate

InChI

InChI=1S/C13H11NO3S/c1-17-13(16)14-10-6-4-9(5-7-10)12(15)11-3-2-8-18-11/h2-8H,1H3,(H,14,16)

InChI Key

HTFWVJFUHYNPLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CS2

Origin of Product

United States

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